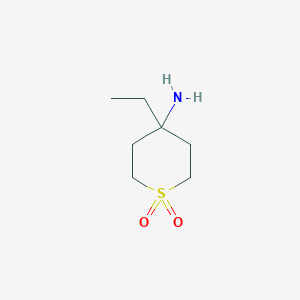
N-((4-(哌啶-1-基)嘧啶-2-基)甲基)环戊烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound has garnered significant interest due to its potential therapeutic applications, particularly in cancer treatment. The presence of a piperidine ring and a pyrimidine moiety in its structure contributes to its biological activity and pharmacological properties.
科学研究应用
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopentanecarboxamide has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Serves as a model compound in studying reaction mechanisms involving piperidine and pyrimidine moieties.
-
Biology
- Investigated for its role in modulating cellular pathways related to DNA damage response.
- Studied for its effects on cell cycle regulation and apoptosis.
-
Medicine
- Explored as a potential therapeutic agent in cancer treatment due to its ability to inhibit ATR kinase, which is involved in DNA repair mechanisms.
- Evaluated for its efficacy in combination with other chemotherapeutic agents to enhance cancer cell sensitivity to treatment.
-
Industry
- Utilized in the development of pharmaceuticals and agrochemicals.
- Employed in the synthesis of novel materials with specific biological activities.
作用机制
Target of Action
Compounds with similar structures, such as imatinib, have been found to specifically inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation and survival.
Mode of Action
It can be inferred from related compounds that it might interact with its targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions could lead to the inhibition of the target proteins, thereby affecting the cellular processes they regulate.
生化分析
Biochemical Properties
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopentanecarboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with protein kinase B (PKB or Akt), a crucial component of intracellular signaling pathways that regulate growth and survival . The compound acts as an inhibitor of PKB, thereby affecting the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . These interactions highlight the compound’s potential as an antitumor agent due to its ability to modulate signaling pathways frequently deregulated in cancer .
Cellular Effects
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopentanecarboxamide influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PKB, the compound can alter the phosphorylation status of key substrates involved in cell proliferation, protein translation, cell cycle progression, and antiapoptotic survival . These effects suggest that the compound may have therapeutic potential in targeting cancer cells by disrupting their growth and survival mechanisms.
Molecular Mechanism
The molecular mechanism of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopentanecarboxamide involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the pleckstrin homology (PH) domain of PKB, preventing its activation by phosphorylation on Ser473 and Thr308 . This inhibition disrupts the downstream signaling cascade, leading to changes in gene expression and cellular function. The compound’s ability to modulate PKB activity makes it a promising candidate for cancer therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopentanecarboxamide have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound undergoes metabolism in vivo, leading to rapid clearance and low oral bioavailability . Despite this, the compound has demonstrated the ability to modulate biomarkers of PKB signaling in vivo and inhibit the growth of human tumor xenografts in animal models .
Dosage Effects in Animal Models
The effects of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopentanecarboxamide vary with different dosages in animal models. At well-tolerated doses, the compound has been shown to strongly inhibit the growth of human tumor xenografts . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. The compound’s ability to modulate PKB activity at specific dosages underscores its potential as an antitumor agent.
Metabolic Pathways
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopentanecarboxamide is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of PKB affects the phosphorylation of substrates involved in various metabolic processes . This can lead to changes in metabolic flux and metabolite levels, further influencing cellular function and survival. Understanding the compound’s role in these pathways is essential for elucidating its therapeutic potential.
Transport and Distribution
The transport and distribution of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopentanecarboxamide within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions can affect the compound’s bioavailability and efficacy, making it important to study its transport mechanisms in detail.
Subcellular Localization
The subcellular localization of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopentanecarboxamide is influenced by targeting signals and post-translational modifications. The compound’s ability to bind to the PH domain of PKB directs it to specific compartments within the cell, where it can exert its inhibitory effects . Understanding the factors that influence the compound’s localization is crucial for optimizing its therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopentanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
-
Formation of the Piperidine-Pyrimidine Intermediate
Starting Materials: 4-chloropyrimidine and piperidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
-
Alkylation Step
Intermediate: The piperidine-pyrimidine intermediate is then alkylated using a suitable alkylating agent, such as bromomethylcyclopentane.
Reaction Conditions: This step is typically performed in the presence of a base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF).
-
Amidation
Final Step: The alkylated intermediate undergoes amidation with cyclopentanecarboxylic acid.
Reaction Conditions: This reaction is often facilitated by coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM).
Industrial Production Methods
Industrial production of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopentanecarboxamide follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Products: Oxidation of the piperidine ring can lead to the formation of N-oxide derivatives.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: Reduction can convert the pyrimidine ring to dihydropyrimidine derivatives.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Products: Substitution reactions on the pyrimidine ring can yield various substituted pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Typically performed in organic solvents like dichloromethane (DCM) at room temperature.
Reduction: Conducted in solvents such as ethanol or THF under reflux conditions.
Substitution: Carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
相似化合物的比较
Similar Compounds
-
N-(1-Benzylpiperidin-4-yl)pyrimidin-2-amine
- Similar structure with a benzyl group instead of the cyclopentanecarboxamide moiety.
- Used in different therapeutic applications due to its distinct pharmacological properties.
-
N-Methyl-(5-pyrid-4-ylthien-2-yl)methylamine
- Contains a pyridine and thiophene ring system.
- Exhibits different biological activities compared to N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopentanecarboxamide.
Uniqueness
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopentanecarboxamide is unique due to its specific inhibition of ATR kinase, which is not commonly observed in other similar compounds. This specificity makes it a valuable tool in cancer research and therapy, particularly in targeting DNA repair pathways.
属性
IUPAC Name |
N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c21-16(13-6-2-3-7-13)18-12-14-17-9-8-15(19-14)20-10-4-1-5-11-20/h8-9,13H,1-7,10-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDPDRMPRBCBAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-phenyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2519902.png)
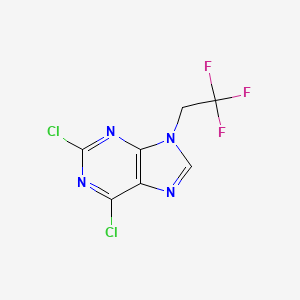
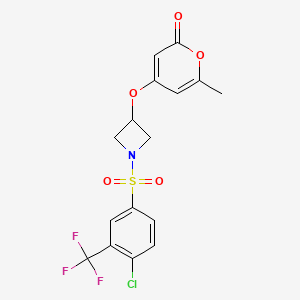
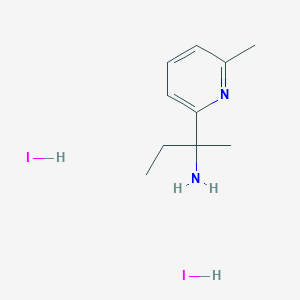
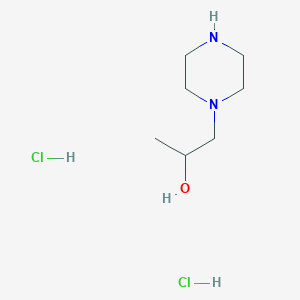
![2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B2519909.png)
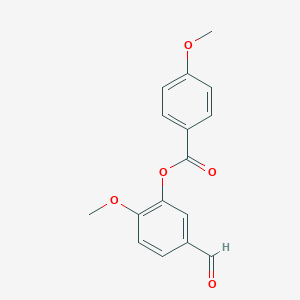
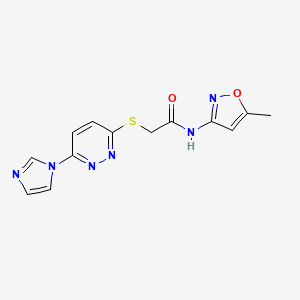
![ethyl 2-{2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamido}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2519915.png)
![N-(3-chloro-2-methylphenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2519916.png)
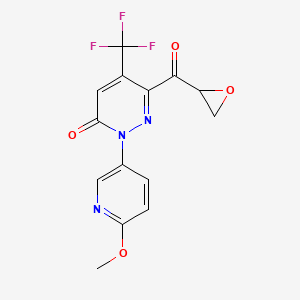
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2519919.png)
![N-[(3-chlorophenyl)methyl]-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2519922.png)
